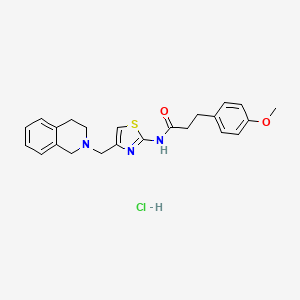![molecular formula C21H31N3O4S2 B2778075 4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide CAS No. 132066-03-6](/img/structure/B2778075.png)
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of derivatives of 4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide in combating a range of bacterial and fungal infections. A study by Ghorab et al. (2017) synthesized a series of compounds displaying significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as broad-spectrum antimicrobials Ghorab, Soliman, Alsaid, & Askar, 2017.
Anticancer and Antitumor Activity
Several studies have explored the anticancer properties of these compounds. Küçükgüzel et al. (2013) investigated the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities of celecoxib derivatives, noting that certain compounds exhibited significant anticancer potential without causing tissue damage in vital organs Küçükgüzel et al., 2013. Another study by Durgun et al. (2017) synthesized sulfonamide derivatives that showed notable in vitro anti-cancer properties, emphasizing the role of these compounds in targeting enzymes implicated in cancerous tumors Durgun et al., 2017.
Enzyme Inhibition
The inhibition of carbonic anhydrases, enzymes involved in various physiological processes, is another critical application. Gawad et al. (2016) synthesized compounds that effectively inhibited carbonic anhydrase isoforms, showing promise in treating conditions like glaucoma, epilepsy, and cancer Gawad, Amin, El-Saadi, Mohamed, Angeli, De Luca, Capasso, & Supuran, 2016.
Photochromic and Photophysical Properties
Ortyl et al. (2002) highlighted the photochromic properties of methylacrylate polymers containing azobenzene groups with heterocyclic sulfonamide substituents, revealing their potential in photodynamic therapy and as materials with reversible photo-induced properties Ortyl, Janik, & Kucharski, 2002.
Pharmacological Assessment
Mishra et al. (2017) reported on benzenesulfonamide derivatives as potent inhibitors of human carbonic anhydrase and evaluated their anticonvulsant action, indicating their therapeutic potential in seizure management Mishra, Kumari, Angeli, Monti, Buonanno, Tiwari, & Supuran, 2017.
properties
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S2/c1-17(2)24(15-13-22-29(25,26)20-9-5-18(3)6-10-20)16-14-23-30(27,28)21-11-7-19(4)8-12-21/h5-12,17,22-23H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFJSWZXMOOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

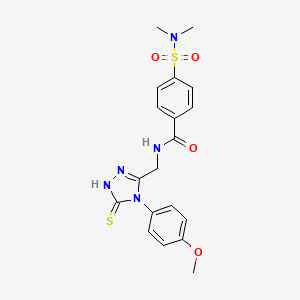
![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)
![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)
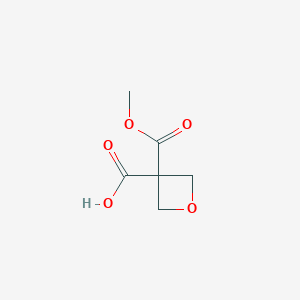
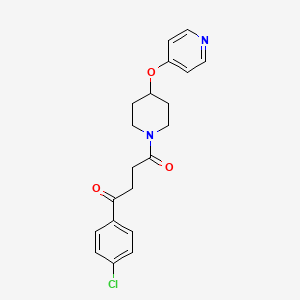
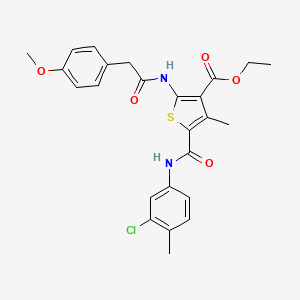

![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)

